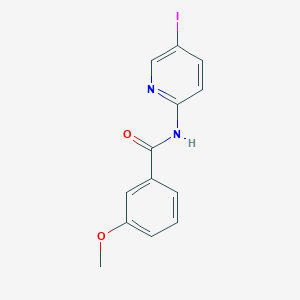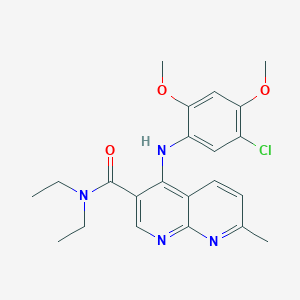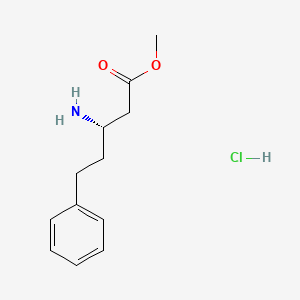
1-(トリフルオロメチル)-1H-ピラゾール-4-スルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a sulfonyl chloride functional group. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity .
科学的研究の応用
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds containing the trifluoromethyl group are widely prevalent in pharmaceutical and agrochemical compounds . They are known to interact with various biological targets, enhancing the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Mode of Action
The trifluoromethyl group is known to undergo photoredox catalysis, a process that involves the generation of trifluoromethyl radicals . These radicals can then interact with various biological targets, leading to changes in their function .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical transformations, particularly in the context of photoredox catalysis . This process can influence a variety of biochemical pathways, potentially leading to downstream effects.
Pharmacokinetics
Compounds containing the trifluoromethyl group are known to exhibit enhanced chemical and metabolic stability, which can impact their bioavailability .
Result of Action
The generation of trifluoromethyl radicals through photoredox catalysis can lead to various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. For instance, the process of photoredox catalysis, which is central to the action of the trifluoromethyl group, is dependent on the presence of light . Other environmental factors, such as pH and temperature, could also potentially influence the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting trifluoromethylated pyrazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, often mediated by radical intermediates.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents such as DMF and DMSO are frequently used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid with a trifluoromethyl group, used in various chemical reactions.
Trifluoroacetic acid: Another strong acid with a trifluoromethyl group, commonly used as a reagent in organic synthesis.
Trifluoromethylbenzene: A trifluoromethyl-substituted aromatic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its trifluoromethyl group, pyrazole ring, and sulfonyl chloride group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various fields of research and industry .
特性
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-9-10(2-3)4(6,7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPDUAJHYRGDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2380684.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)
